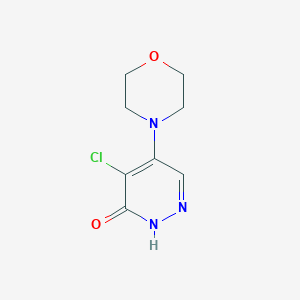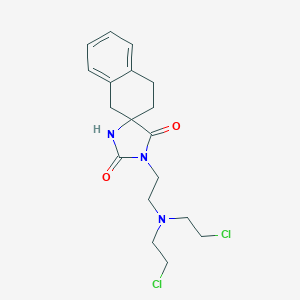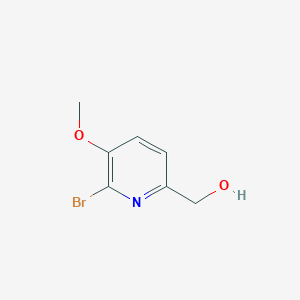
6-Methyl-5-nitropyridine-2-carbaldehyde
Overview
Description
6-Methyl-5-nitropyridine-2-carbaldehyde is a chemical compound that belongs to the class of pyridine derivatives. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research.
Preparation Methods
The synthesis of 6-Methyl-5-nitropyridine-2-carbaldehyde can be achieved through several methods. One common synthetic route involves the nitration of 6-methylpyridine-2-carbaldehyde. This process typically uses nitric acid and sulfuric acid as reagents under controlled temperature conditions . Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
6-Methyl-5-nitropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups such as amines or halides.
Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions include carboxylic acids, amines, and substituted pyridine derivatives .
Scientific Research Applications
6-Methyl-5-nitropyridine-2-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It is explored for its potential therapeutic applications, including the development of new drugs and pharmaceuticals.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-5-nitropyridine-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects . The compound may also act as an electrophile, participating in nucleophilic substitution reactions with biological nucleophiles .
Comparison with Similar Compounds
6-Methyl-5-nitropyridine-2-carbaldehyde can be compared with other similar compounds such as:
2-Methyl-5-nitropyridine: This compound is used as a pharmaceutical intermediate and shares similar chemical properties with this compound.
3-Nitropyridine: This compound undergoes similar nitration and substitution reactions and is used in the synthesis of various organic compounds.
4-Nitropyridine: Another similar compound that is used in the production of dyes and pigments.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and applications compared to other nitropyridine derivatives .
Properties
IUPAC Name |
6-methyl-5-nitropyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-5-7(9(11)12)3-2-6(4-10)8-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZIEDOFORWCFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20179742 | |
| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25033-74-3 | |
| Record name | 6-Methyl-5-nitro-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25033-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025033743 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Picolinaldehyde, 6-methyl-5-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20179742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183486.png)

![3-Chloroimidazo[1,2-a]pyrimidine](/img/structure/B183488.png)

![3-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183491.png)

![3-[5-(4-Chlorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B183493.png)
![6-Ethyl-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B183498.png)



